3-Chloro-6-(ethoxymethyl)pyridazine
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Overview
Description
3-Chloro-6-(ethoxymethyl)pyridazine is a heterocyclic compound with a pyridazine ring substituted with a chlorine atom at the 3-position and an ethoxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(ethoxymethyl)pyridazine typically involves the chlorination of 6-(ethoxymethyl)pyridazine. One common method is the reaction of 6-(ethoxymethyl)pyridazine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-(ethoxymethyl)pyridazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(ethoxymethyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or primary amines (RNH₂) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic substitution: Formation of 3-substituted pyridazines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazines.
Scientific Research Applications
3-Chloro-6-(ethoxymethyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazines.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(ethoxymethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethoxymethyl group contribute to its binding affinity and specificity. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by mimicking natural substrates.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but with a methyl group instead of an ethoxymethyl group.
3,6-Dichloropyridazine: Contains two chlorine atoms at the 3- and 6-positions.
6-Ethoxymethylpyridazine: Lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-6-(ethoxymethyl)pyridazine is unique due to the presence of both a chlorine atom and an ethoxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in medicinal and materials applications that are not possible with other similar compounds.
Properties
IUPAC Name |
3-chloro-6-(ethoxymethyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-4-7(8)10-9-6/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCEDILVIMFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693752 |
Source
|
Record name | 3-Chloro-6-(ethoxymethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-87-3 |
Source
|
Record name | 3-Chloro-6-(ethoxymethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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